molecular formula C18H21N3O4S B2919153 N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 714263-19-1

N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2919153
CAS RN: 714263-19-1
M. Wt: 375.44
InChI Key: AUEHOOZHSXNMEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups including a furan ring, a pyrazole ring, a phenyl ring, and a sulfonamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized via condensation reactions . For instance, furan derivatives can be synthesized by the ring closure reaction of furan-2-carboxylic acid hydrazide with carbon disulfide .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and X-ray diffraction could be used to elucidate the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is an aromatic heterocycle and can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Techniques such as spectroscopy and thermogravimetric analysis could be used to study these properties .

Scientific Research Applications

Carbonic Anhydrase Inhibition

This compound has been studied for its role in inhibiting carbonic anhydrase I and II, enzymes involved in many physiological and pathological processes. In a study by Gul et al. (2016), derivatives of pyrazoline, including compounds related to the requested chemical structure, were synthesized and shown to inhibit carbonic anhydrase I and II with Ki values in the low nanomolar range. These findings suggest potential applications in treating conditions related to the dysregulation of these enzymes (Gul et al., 2016).

Antibacterial Activity

Rani et al. (2015) and (2012) explored the antibacterial properties of pyrazoline derivatives, focusing on compounds structurally similar to the one . Their studies demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial agents from this class of compounds (Rani et al., 2015); (Rani et al., 2012).

Anticancer Potential

A study by Kamal et al. (2014) synthesized β-carboline hybrids with substituted phenyl and a chalcone/(N-acetyl)-pyrazole moiety, which showed significant cytotoxic activity against cancer cell lines. These results suggest that derivatives of the chemical structure may hold promise as anticancer agents, with the ability to induce apoptosis and interact with DNA in a way that could inhibit cancer cell growth (Kamal et al., 2014).

Molecular Docking Studies

Molecular docking studies of novel synthesized pyrazole derivatives, including those related to the chemical structure of interest, have shown that these compounds can interact effectively with bacterial proteins. This interaction suggests a mechanism by which these compounds exert their antibacterial effect, offering insights into their potential use in treating bacterial infections (Khumar et al., 2018).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-[4-[3-(furan-2-yl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-3-18(22)21-16(17-6-5-11-25-17)12-15(19-21)13-7-9-14(10-8-13)20-26(23,24)4-2/h5-11,16,20H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEHOOZHSXNMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)CC)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(5-(furan-2-yl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.